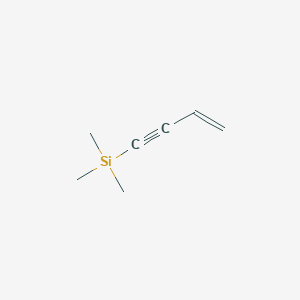

1-Buten-3-yne,4-trimethylsilyl

Description

Historical Context and Evolution of Organosilicon Chemistry in Organic Synthesis

The journey of organosilicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. core.ac.uk However, it was the pioneering work of Frederick Kipping in the early 20th century that laid the extensive groundwork for this burgeoning field. Kipping's systematic investigation into the synthesis and reactivity of a wide array of organosilicon compounds, and his introduction of the term "silicone," set the stage for future discoveries.

The mid-20th century witnessed a surge of interest in organosilicon compounds, largely driven by the development of silicone polymers with remarkable properties such as high thermal stability and water repellency. This era also saw the advent of organosilicon reagents in mainstream organic synthesis. The unique properties of the silicon-carbon bond—its stability, and the ability of the silyl (B83357) group to act as a protecting group or to influence the reactivity of adjacent functional groups—were increasingly recognized and exploited. core.ac.uk The development of silicon-based cross-coupling reactions, such as the Hiyama coupling, further solidified the importance of organosilicon compounds as indispensable tools for carbon-carbon bond formation. acs.org These reactions offer mild conditions and utilize stable, easily prepared, and environmentally benign organosilicon reagents. gelest.com

Structural Features and Unique Electronic Characteristics of 1-Buten-3-yne (B1197963), 4-trimethylsilyl Analogues

1-Buten-3-yne, 4-trimethylsilyl, and its analogues possess a unique conjugated system of a double bond and a triple bond, the reactivity and stability of which are significantly influenced by the presence of the trimethylsilyl (B98337) (TMS) group. The TMS group is known for its steric bulk and distinct electronic effects. researchgate.netacs.org

One of the key electronic features is the phenomenon of hyperconjugation, where the σ-orbital of the silicon-carbon bond interacts with the adjacent π-system of the enyne. rsc.org This interaction results in an electron-donating effect when the silyl group is at a carbon adjacent to the π-system, which can stabilize carbocationic intermediates. rsc.org Conversely, when directly attached to a π-system, the silyl group can exhibit electron-withdrawing conjugative effects, often attributed to the interaction of the π-system with the σ* anti-bonding orbitals of the Si-C bonds. rsc.org This dual nature allows for fine-tuning of the electronic properties of the enyne system.

The steric hindrance provided by the bulky trimethylsilyl group can also play a crucial role in directing the regioselectivity of reactions. osti.gov Furthermore, the C-Si bond itself is a reactive site, susceptible to cleavage under specific conditions, allowing for the introduction of other functional groups. researchgate.net

Below is a table summarizing some of the key properties of 1-Buten-3-yne, 4-trimethylsilyl.

| Property | Value |

| Molecular Formula | C7H12Si |

| Molecular Weight | 124.26 g/mol |

| IUPAC Name | Trimethyl(but-1-en-3-yn-1-yl)silane |

| CAS Number | 18387-60-5 |

| Boiling Point | 128-130 °C |

| Density | 0.778 g/mL |

Spectroscopic data for a related compound, (Z)-1,4-Bis(trimethylsilyl)-1-buten-3-yne, provides insight into the characteristic spectral features. csic.es

| Spectroscopic Data for (Z)-1,4-Bis(trimethylsilyl)-1-buten-3-yne | |

| ¹H NMR (C₆D₆) | δ = 0.18 and 0.26 (s, 9H each, Me₃Si-), 6.02 and 6.26 (d, J=15.0 Hz, 1H each, HC=) |

| ¹³C NMR (CDCl₃) | δ = -1.1 and -0.3 (Me₃Si-), 98.5 and 105.1 (=C-), 124.6 and 146.0 (=C-) |

| IR (Neat) | 2160 cm⁻¹ (νC≡C) |

Significance of Silyl-Substituted Enynes in Modern Synthetic Methodology

Silyl-substituted enynes, particularly 1-Buten-3-yne, 4-trimethylsilyl and its derivatives, are highly valuable building blocks in modern organic synthesis due to their versatile reactivity. researchgate.netnih.gov They serve as precursors to a wide range of complex molecules, including natural products and functional materials. gelest.comresearchgate.net

One of their most significant applications is in cross-coupling reactions . The trimethylsilyl group can act as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions. osti.gov Subsequently, the silyl group can be cleaved to reveal the terminal alkyne for further transformations, such as in Sonogashira couplings. researchgate.net Alternatively, the C-Si bond itself can participate directly in Hiyama-type cross-couplings. nih.gov For instance, (E)-1-bromo-4-trimethylsilyl-1-buten-3-yne has been utilized as a four-carbon building block in the iterative synthesis of conjugated oligoenes. core.ac.ukgelest.com

Cycloaddition reactions represent another major area where silyl-substituted enynes are employed. The enyne moiety can participate in various cycloadditions, such as [4+2] (Diels-Alder), [2+2], and tandem cycloadditions. uwindsor.caorganic-chemistry.orgresearchgate.net The electronic and steric influence of the silyl group can control the regioselectivity and stereoselectivity of these reactions. researchgate.netrsc.org For example, in the reaction of o-carboryne with 1,4-bis(triisopropylsilyl)-1-buten-3-yne, the bulky silyl groups influence the reaction pathway. uwindsor.caresearchgate.net

Furthermore, silyl-enynes are substrates in a variety of other transformations, including hydrosilylation, hydroalumination, and other organometallic-catalyzed reactions, leading to the formation of stereodefined dienes and other valuable structures. acs.orgd-nb.info Anionic polymerization of 4-trimethylsilyl-1-buten-3-yne has also been explored as a route to poly(vinylacetylene). acs.org

The following table provides examples of reactions involving silyl-substituted enynes, highlighting their synthetic utility.

| Reaction Type | Substrate | Reagents and Conditions | Product Type |

| Cross-Coupling | (E)-1-bromo-4-trimethylsilyl-1-buten-3-yne | Hydrozirconation, Pd-catalyzed coupling | Conjugated (all-E)-oligoenes |

| Cross-Coupling | Bis(trimethylsilyl)enyne | Aryl iodides, Pd catalyst, TASF | Silylated conjugated enynes |

| Cycloaddition | 2-methyl-1-hexen-3-yne | o-carboryne, LiHMDS | Carborane-fused tricyclics |

| Hydrosilylation | 1,3-Diynes | Co(acac)₂, dppp, hydrosilane | Silyl-functionalized 1,3-enynes |

| Polymerization | 4-trimethylsilyl-1-buten-3-yne | sec-Butyllithium (B1581126), heptane (B126788) | Poly(4-trimethylsilyl-1-buten-3-yne) |

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Si/c1-5-6-7-8(2,3)4/h5H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVAZVHJSBZWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Buten 3 Yne,4 Trimethylsilyl and Its Structural Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, and several palladium- and copper-catalyzed methods have been developed for the synthesis of silylated conjugated enynes.

Sonogashira-Type Couplings in the Synthesis of Silylated Conjugated Enynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a premier method for creating sp-sp² carbon-carbon bonds. mdpi.com In the synthesis of silylated enynes, the trimethylsilyl (B98337) (TMS) group often serves as a protecting group for the terminal alkyne. gelest.com Under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and a base, the C-Si bond remains intact, allowing for selective coupling at the C-H bond of the alkyne. gelest.com

For instance, the coupling of trimethylsilylacetylene (B32187) with vinyl halides can produce various silylated enynes. libretexts.org The reaction's versatility allows for the use of a wide range of functional groups on the vinyl halide partner. libretexts.org Furthermore, modified "sila"-Sonogashira protocols have been developed where a silyl (B83357) group can be activated for coupling, providing an alternative to a two-step deprotection/coupling sequence. gelest.com

A notable application involves the synthesis of unsymmetrically arylated systems, where trimethylsilylbutadiyne is first coupled with an aryl iodide. The resulting product is then desilylated and subjected to a second cross-coupling reaction. gelest.com

| Catalyst System | Reactants | Product | Key Features |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene, (Het)aroyl chlorides | Ynones | Good to excellent yields with various substituents. mdpi.com |

| Pd-based catalyst | Trimethylsilylbutadiyne, Aryl iodide | Unsymmetrically arylated systems | Sequential coupling and desilylation. gelest.com |

| Pd(0) catalyst / Cu(I) cocatalyst | Terminal alkynes, Vinyl halides | Conjugated enynes | Broad functional group compatibility. libretexts.org |

Suzuki Cross-Coupling Protocols for Buten-3-yne Derivatives

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is another powerful tool for constructing C-C bonds. wikipedia.org This reaction has been adapted for the synthesis of buten-3-yne derivatives.

A key example is the preparation of a bis(trimethylsilyl)enyne via a Suzuki cross-coupling with 1-bromo-2-(trimethylsilyl)acetylene. nih.gov This intermediate can then undergo further sila-Sonogashira reactions with aryl or vinyl iodides to yield silylated conjugated enynes or 1,5-dien-3-ynes, respectively. nih.gov The Suzuki reaction is known for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org The choice of catalyst, such as Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃, allows for the coupling of various aryl and vinyl halides and triflates. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| Pd catalyst | 1-Bromo-2-(trimethylsilyl)acetylene, Organoboron compound | Bis(trimethylsilyl)enyne | Intermediate for further functionalization. nih.gov |

| Pd₂(dba)₃/P(t-Bu)₃ | Arylboronic acids, Aryl/vinyl halides | Arylated/vinylated products | Room temperature reaction. organic-chemistry.org |

| Pd(OAc)₂/PCy₃ | Arylboronic acids, Aryl/vinyl triflates | Arylated/vinylated products | Suitable for triflate substrates. organic-chemistry.org |

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems for the synthesis of enynes. wiley.com These reactions have been successfully employed for the synthesis of terminal conjugated enynes, including those bearing a trimethylsilyl group. organic-chemistry.org

A notable method involves the cross-coupling of (E)- and (Z)-alk-1-enyldialkylboranes with (trimethylsilyl)ethynyl bromide. organic-chemistry.org This reaction proceeds under mild conditions using copper(II) acetylacetonate (B107027) as a catalyst. The choice of base is crucial: using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) retains the trimethylsilyl group, yielding (E)- and (Z)-1-(trimethylsilyl)alk-3-en-1-ynes. organic-chemistry.org This method demonstrates high regio- and stereoselectivity and is compatible with various functional groups. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Copper(II) acetylacetonate | (E)- or (Z)-Alk-1-enyldialkylborane, (Trimethylsilyl)ethynyl bromide | (E)- or (Z)-1-(Trimethylsilyl)alk-3-en-1-yne | Retention of TMS group with LiOH·H₂O. organic-chemistry.org |

| CuI / N,N-dimethylglycine | 1-Alkynes, Vinyl iodides | Conjugated enynes | Good to excellent yields. organic-chemistry.org |

| Hydroxyapatite-supported Cu(I) | Terminal alkynes, Styrenyl bromides | trans-Enynes | Stereospecific for trans-styrenyl bromides. organic-chemistry.org |

Palladium-Catalyzed Methodologies for C–Si Bond Formation and Transformation

Palladium catalysts are not only crucial for C-C bond formation but also for the direct formation of C-Si bonds. rsc.org While traditionally achieved through the cross-coupling of aryl halides with silylation reagents, newer methods explore more readily available starting materials. rsc.org A novel protocol involves the palladium-catalyzed cross-coupling of hexamethyldisilane (B74624) with nitroarenes, which proceeds via cleavage of the C-NO₂ and Si-Si bonds to form arylsilanes. rsc.org

In the context of enynes, palladium catalysis can be involved in transformations of silylated precursors. For example, palladium-catalyzed ring-opening alkynylation of gem-difluorinated cyclopropanes with silyl-substituted alkynes can lead to fluorinated skipped enynes. chemrxiv.org

| Catalyst | Reactants | Product | Key Features |

| Pd catalyst | Hexamethyldisilane, Nitroarenes | Arylsilanes | Denitrative cross-coupling. rsc.org |

| Pd(TFA)₂ | gem-Difluorinated cyclopropane, Silyl-substituted alkyne | Z-selective fluorinated skipped enyne | Ring-opening alkynylation. chemrxiv.org |

Dimerization and Oligomerization Reactions of Trimethylsilylacetylenes

Dimerization of terminal acetylenes is an atom-economical method to construct C4 skeletons like enynes. oup.com Ruthenium catalysts have proven particularly effective in controlling the stereoselectivity of these reactions.

Ruthenium-Catalyzed Dimerization for Stereoselective Enynes

The dimerization of trimethylsilylacetylene can be selectively controlled to produce different isomers depending on the phosphine (B1218219) ligand used in the ruthenium catalytic system. oup.com When catalyzed by Ru(cod)(cot)/PPh₃, the reaction yields primarily Me₃SiCH=C=C=CHSiMe₃. However, using Ru(cod)(cot)/PBu₃ as the catalyst leads to the stereoselective formation of (Z)-Me₃SiCH=CH-C≡CSiMe₃ through the isomerization of an initially formed butatriene intermediate. oup.com This method provides a direct route to the (Z)-enyne isomer in high yield. oup.comcapes.gov.br

Other ruthenium complexes have also been shown to catalyze the anti-Markovnikov dimerization of terminal alkynes, often favoring the formation of E-enynes. wiley-vch.de

| Catalyst System | Reactant | Product | Key Features |

| Ru(cod)(cot) / PPh₃ | Trimethylsilylacetylene | Me₃SiCH=C=C=CHSiMe₃ | Formation of a butatriene derivative. oup.com |

| Ru(cod)(cot) / PBu₃ | Trimethylsilylacetylene | (Z)-Me₃SiCH=CH-C≡CSiMe₃ | Stereoselective isomerization to the Z-enyne. oup.comcapes.gov.br |

| [Ru(p-cymene)Cl₂]₂ / Acetic Acid | Arylalkynes | (E)-1,4-Diaryl Enynes | Phosphine-free conditions. sci-hub.se |

Oxidative Coupling Reactions (e.g., Hay Coupling)

The oxidative coupling of terminal alkynes represents a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of symmetric 1,3-diynes. The Hay coupling, a significant modification of the Glaser coupling, is particularly noteworthy for its use of a catalytic amount of a copper(I) salt, which is continuously reoxidized by an external oxidant, typically air or oxygen. wikipedia.org This method offers advantages such as the use of inexpensive and relatively non-toxic copper catalysts, rapid reaction rates, and the formation of a versatile 1,3-diyne functionality that can be further modified. researchgate.net

The Hay coupling typically employs a complex of copper(I) chloride with a diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.org This complex is soluble in a wide range of organic solvents, enhancing the versatility of the reaction compared to the original Glaser conditions. organic-chemistry.org The reaction mechanism involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide complex. Oxidation of this complex to copper(II) facilitates the coupling of the acetylide radicals to form the 1,3-diyne product, regenerating the copper(I) catalyst in the process. researchgate.net

While the direct synthesis of 1-buten-3-yne (B1197963), 4-trimethylsilyl via a cross-coupling reaction is less common under typical Hay conditions which favor homocoupling, the methodology is fundamental for creating symmetrical butadiyne derivatives. For instance, the Hay coupling of trimethylsilylacetylene effectively produces 1,4-bis(trimethylsilyl)buta-1,3-diyne, a key structural analogue and precursor. wikipedia.org This symmetrical diyne can then be selectively functionalized or reduced to access more complex structures.

Recent advancements have focused on developing conditions for heterocoupling (cross-coupling) of two different terminal alkynes, which would be necessary to form unsymmetrical products. These modifications often involve careful control of reaction conditions or the use of specialized ligand systems to control the reactivity of the different alkyne substrates. organic-chemistry.org

Table 1: Key Features of the Hay Coupling Reaction

| Feature | Description |

|---|---|

| Catalyst | Typically a Copper(I) salt (e.g., CuCl) complexed with a ligand. wikipedia.org |

| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used to improve solubility and reactivity. wikipedia.orgorganic-chemistry.org |

| Oxidant | Oxygen or air is used to regenerate the active Cu(I) catalyst from the Cu(II) state. wikipedia.org |

| Reactants | Terminal alkynes. ontosight.ai |

| Product | Symmetrical 1,3-diynes (homocoupling). wikipedia.org |

| Advantages | Uses catalytic copper, generally rapid reaction rates, versatile solvent compatibility. researchgate.netorganic-chemistry.org |

Direct Silylation Approaches to Terminal Acetylenes

Direct silylation provides a straightforward route to alkynylsilanes, which are valuable intermediates in organic synthesis. These methods circumvent the traditional two-step process of forming a metal acetylide followed by quenching with a silyl halide. Several distinct strategies for direct silylation have been developed.

A common approach involves the in situ generation of a potent base to deprotonate the terminal alkyne. For example, a combination of lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) at low temperatures can achieve the direct trimethylsilylation of a terminal alkyne in a single step. thieme-connect.com

Catalytic methods have also emerged as powerful alternatives. Marciniec and coworkers reported an iridium-catalyzed direct silylation of terminal acetylenes using iodotrimethylsilane (B154268) in the presence of Hünig's base (N,N-diisopropylethylamine). thieme-connect.comnih.gov This method demonstrates good yields and notable functional group tolerance. nih.gov Another catalytic approach is the dehydrogenative cross-coupling of a terminal alkyne with a hydrosilane. This reaction can be catalyzed by simple bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), proceeding in high yield with the evolution of hydrogen gas. nih.gov

More recently, a novel method for the direct electrophilic silylation of terminal alkynes has been developed, which avoids the need for strong bases entirely. organic-chemistry.org This transformation is mediated by zinc halides (e.g., ZnCl₂) and utilizes aminosilanes as the silylating agent. organic-chemistry.orgacs.org The reaction proceeds efficiently under mild conditions and is compatible with a wide array of base- and nucleophile-sensitive functional groups. acs.org Mechanistic studies suggest the reaction has an electrophilic character, where the zinc halide activates the aminosilane. organic-chemistry.org This method has been shown to be effective for various aryl and alkyl alkynes and is scalable. acs.org

Table 2: Comparison of Direct Silylation Methodologies for Terminal Acetylenes

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Base-Mediated | LDA, TMSCl | One-pot procedure at low temperatures. thieme-connect.com |

| Iridium-Catalyzed | Iridium carbonyl catalyst, iodotrimethylsilane, Hünig's base | Excellent yields, tolerant of OH and NH₂ groups. thieme-connect.comnih.gov |

| Dehydrogenative Coupling | NaOH or KOH, hydrosilane | Base-catalyzed, high yield, liberates H₂ gas. nih.gov |

| Zinc Halide-Mediated | Aminosilane, ZnX₂ (e.g., ZnCl₂) | Electrophilic silylation; tolerates base-sensitive groups; high yielding and scalable. organic-chemistry.orgacs.org |

Reactivity and Mechanistic Investigations of 1 Buten 3 Yne,4 Trimethylsilyl

Hydrosilylation Reactions

Hydrosilylation of 1-Buten-3-yne (B1197963), 4-trimethylsilyl can proceed via several pathways, including 1,2-addition, 3,4-addition, and 1,4-addition, yielding different silylated dienes or allenes. The choice of catalyst—ranging from transition metals to metal-free radical initiators—plays a crucial role in directing the regioselectivity and stereoselectivity of the reaction.

Transition metal complexes are extensively used to catalyze the hydrosilylation of enynes, offering a powerful tool for the synthesis of complex organosilicon compounds. The nature of the metal center and its ligand sphere dictates the mechanistic pathway and, consequently, the structure of the final product.

Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are effective catalysts for the hydrosilylation of alkynes. nih.gov Mechanistic studies, including deuterium labeling, indicate that these reactions often proceed through a trans-addition mechanism. nih.gov In the context of enynes like 1-Buten-3-yne, 4-trimethylsilyl, the ruthenium catalyst can promote addition across either the alkene or the alkyne moiety. The regioselectivity is influenced by the electronic and steric properties of the substrate and the silane. For terminal alkynes, ruthenium catalysis typically favors the formation of α-vinylsilanes. nih.gov The product distribution is a complex interplay of competing reaction pathways, with factors such as solvent, temperature, and reactant concentrations influencing the final outcome.

Table 1: Product Distribution in Ruthenium-Catalyzed Hydrosilylation of Alkynes

| Substrate | Silane | Catalyst | Product(s) | Selectivity |

|---|---|---|---|---|

| Terminal Alkyne | HSiR₃ | [Cp*Ru(MeCN)₃]PF₆ | α-Vinylsilane | Good |

| Internal Alkyne | HSiR₃ | [Cp*Ru(MeCN)₃]PF₆ | Vinylsilane (trans-addition) | Absolute |

Cobalt-based catalysts have emerged as a powerful alternative for the hydrosilylation of unsaturated compounds, including 1,3-diynes, which are structurally related to 1-Buten-3-yne, 4-trimethylsilyl. nih.govrsc.org Catalyst systems generated from Co(acac)₂ and a diphosphine ligand like dppp (1,3-bis(diphenylphosphino)propane) have demonstrated high efficiency. nih.gov These systems exhibit excellent regio- and stereoselectivity, yielding silyl-functionalized 1,3-enynes. nih.gov The reaction proceeds with high yields and is applicable to a variety of symmetrical and unsymmetrical 1,3-diynes. nih.gov The mechanistic pathway is often described by the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving Co-H or Co-silyl species. rsc.org The choice of ligand is critical in controlling the selectivity of the hydrosilylation process. rsc.org

Table 2: Cobalt-Catalyzed Hydrosilylation of 1,3-Diynes

| Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Co(acac)₂ / dppp | Symmetrical & Unsymmetrical 1,3-Diynes | High yields of silyl-functionalized 1,3-enynes with excellent regioselectivity. | nih.gov |

| Tridentate NNN-Cobalt Complex | Symmetrical & Unsymmetrical 1,3-Diynes | Tolerates a wide range of diynes and both primary and secondary silanes. | rsc.org |

Rhodium complexes, particularly Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known for their catalytic activity in hydrosilylation reactions. When applied to substrates containing both alkyne and alkene functionalities, such as 1,4-bis(trimethylsilyl)buta-1,3-diyne, rhodium catalysts can lead to a mixture of products. nih.gov For instance, the reaction can yield a but-1-en-3-yne derivative alongside an allene (B1206475), indicating competitive hydrosilylation at different unsaturated sites. nih.gov The product ratio is sensitive to the specific rhodium catalyst used, the silane, and the reaction conditions. This competition highlights the challenge in achieving high selectivity with certain catalyst systems in multifunctional substrates like enynes.

Catalytic 1,4-hydrosilylation of 1,3-enynes provides a direct route to synthetically valuable silylallenes. However, achieving high selectivity for 1,4-addition over competing 1,2- and 3,4-hydrosilylation pathways is a significant challenge with many transition metal catalysts. dicp.ac.cnnih.gov Recent advancements have shown that ene-diamido rare-earth ate complexes are highly efficient and selective catalysts for the 1,4-hydrosilylation of branched 1,3-enynes. dicp.ac.cnnih.gov These catalysts facilitate the exclusive formation of tetrasubstituted silylallenes. dicp.ac.cnnih.gov Mechanistic investigations, including deuteration studies and DFT calculations, suggest that the high Lewis acidity, large ionic radius, and the specific 'ate' structure of the rare-earth catalysts are key to this unique reactivity and selectivity. dicp.ac.cnnih.gov

Table 3: Comparison of Catalytic Hydrosilylation Pathways for 1,3-Enynes

| Addition Type | Product | Typical Catalyst Class | Selectivity Challenge |

|---|---|---|---|

| 1,2-Hydrosilylation | Silylated Diene | Transition Metals | Often competes with other pathways |

| 4,3-Hydrosilylation | Silylated Diene | Transition Metals | Few successful reports |

| 1,4-Hydrosilylation | Silylallene | Pt, Pd, Rare-Earth | Poor selectivity with many transition metals |

As an alternative to transition metal catalysis, metal-free hydrosilylation methods have been developed, often proceeding through a radical mechanism. These reactions can be initiated by radical initiators or even by air under solvent-free conditions. researchgate.net For example, the use of tris(trimethylsilyl)silane ((TMS)₃SiH) can be initiated by air to achieve efficient hydrosilylation of unactivated alkynes and alkenes. researchgate.net This approach is economically and environmentally attractive. Radical hydrosilylation of alkynes typically results in good yields and can exhibit high cis-stereoselectivity. researchgate.net These methods provide a complementary strategy to metal-catalyzed reactions, sometimes offering different selectivity profiles and broader functional group tolerance.

Influence of Silyl (B83357) Substituents on Regio- and Stereoselectivity in Hydrosilylation

The hydrosilylation of enynes, including silylated derivatives like 1-buten-3-yne, 4-trimethylsilyl, is a powerful method for the synthesis of versatile organosilicon compounds. The regio- and stereoselectivity of this reaction are significantly influenced by the nature of the silyl substituents on both the enyne and the hydrosilane, as well as the choice of catalyst.

Research has shown that in the palladium-catalyzed hydrosilylation of 1,3-enynes, the substituents on the carbon-carbon triple bond play a crucial role in directing the regioselectivity of the reaction. For instance, in the presence of a Pd(0) catalyst and a phosphine (B1218219) ligand, the hydrosilylation of 1,3-enynes with chlorodimethylsilane yields dienylsilanes with an (E)-configuration, where the silicon group adds to the internal alkyne carbon atom. organic-chemistry.org This selectivity highlights the directing effect of the existing silyl group on the enyne substrate.

The choice of metal catalyst can also lead to divergent regioselectivity. For example, catalyst-regulated switchable site-selective hydrosilylation of enynes has been demonstrated. researchgate.net While platinum catalytic systems can yield α- and γ-silylation products, using a ruthenium catalyst like [Cp*RuCl]4 can deliver β-silylation products. researchgate.net This demonstrates that the electronic and steric properties of the catalyst's metal center and ligands can override the inherent directing effects of the silyl substituent on the substrate.

Furthermore, iron-catalyzed hydrosilylation of 1,3-enynes has been shown to proceed with high regio- and stereoselectivity, favoring the syn-addition of the Si-H bond across the alkyne. organic-chemistry.org In these reactions, the silyl group is incorporated at the position proximal to the alkene. organic-chemistry.org The steric bulk of both the silyl group on the enyne and the hydrosilane can influence the outcome. For instance, in the ruthenium-catalyzed hydrosilylation of internal thioalkynes, the use of a bulky silane like tris(trimethylsiloxy)silane leads to excellent α-regioselectivity and syn-stereoselectivity. pkusz.edu.cn

The following table summarizes the influence of different catalytic systems on the hydrosilylation of enynes, which provides a predictive framework for the hydrosilylation of 1-buten-3-yne, 4-trimethylsilyl.

Table 1: Catalyst-Dependent Regio- and Stereoselectivity in Enyne Hydrosilylation

| Catalyst System | Predominant Regio-/Stereoselectivity | Product Type |

|---|---|---|

| Pd(0)/phosphine | (E)-isomer, Si at internal alkyne carbon organic-chemistry.org | Dienylsilane |

| Platinum complexes | α- and γ-silylation researchgate.net | Silyl-substituted dienes |

| [CpRuCl]4 | β-silylation researchgate.net | Silyl-substituted dienes |

| Iron/Iminopyridine-oxazoline ligand | syn-addition, Si proximal to alkene organic-chemistry.org | 1,3-Dienylsilane |

Detailed Mechanistic Pathways (e.g., Chalk-Harrod Cycles and Proposed Alternatives)

The mechanism of transition metal-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod mechanism . wikipedia.orgnih.gov This mechanism, originally proposed for platinum catalysts, involves a series of fundamental organometallic steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)) to form a metal-hydrido-silyl intermediate (e.g., a Pt(II) species). nih.gov

Alkene/Alkyne Coordination: The unsaturated bond of the enyne coordinates to the metal center.

Migratory Insertion: The coordinated alkene or alkyne inserts into the metal-hydride bond. In the case of terminal alkynes, this insertion typically occurs in an anti-Markovnikov fashion.

Reductive Elimination: The silyl group and the newly formed alkyl or vinyl group reductively eliminate from the metal center, forming the C-Si bond and regenerating the active catalyst. nih.gov

A key alternative to this pathway is the modified Chalk-Harrod mechanism . princeton.eduacs.orgresearchgate.net In this variation, the migratory insertion step involves the insertion of the alkene or alkyne into the metal-silyl bond rather than the metal-hydride bond. acs.orgresearchgate.net This is then followed by reductive elimination of the C-H bond. The operative mechanism can depend on the specific catalyst and substrates involved.

Recent research has proposed further alternatives and refinements to these classical mechanisms. For instance, computational and experimental studies on platinum-catalyzed hydrosilylation suggest the formation of cyclic metal(oid) clusters involving silane molecules and platinum atoms. rsc.org These clusters are proposed to facilitate the reaction by providing a lower energy pathway compared to the classical Chalk-Harrod mechanism. rsc.org

For nickel-catalyzed hydrosilylation, a distinct mechanism that differs from the Chalk-Harrod pathway has been identified. princeton.eduacs.org This pathway involves nickel(II) intermediates with one-electron reduced α-diimine ligands and features turnover-limiting C-Si bond formation. princeton.edu Mechanistic studies suggest a process involving the dissociation of a nickel hydride dimer, followed by fast and reversible alkene insertion into the nickel-hydride bond. princeton.edu

The following schematic provides a simplified comparison of the Chalk-Harrod and modified Chalk-Harrod mechanisms for the hydrosilylation of an alkyne.

Figure 1: Simplified Comparison of Chalk-Harrod and Modified Chalk-Harrod Mechanisms

Chalk-Harrod Mechanism

Modified Chalk-Harrod Mechanism

Cross-Coupling Reactions Involving the Si-C Bond

The silicon-carbon bond in silylalkynes like 1-buten-3-yne, 4-trimethylsilyl is a versatile functional handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Desilylative Cross-Couplings of Silylalkynes

Desilylative cross-coupling reactions involve the cleavage of the Si-C(alkynyl) bond and subsequent formation of a new C-C bond. These reactions are typically promoted by a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center, facilitating transmetalation to a palladium catalyst.

For example, the TBAF-promoted cross-coupling of alkynylsilanols with aryl iodides is a known transformation. This type of reaction allows for the synthesis of complex molecular architectures from readily available silylated precursors.

Stille Cross-Coupling with Silylated Stannanes

The Stille reaction is a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide. nrochemistry.comwikipedia.org While the direct involvement of 1-buten-3-yne, 4-trimethylsilyl in a Stille coupling where the Si-C bond is cleaved is less common, silylated stannanes can be employed. More typically, the silyl group acts as a protecting group for a terminal alkyne, which can then be coupled.

However, the versatility of the Stille coupling allows for a wide range of functional groups to be tolerated, and the synthesis of complex molecules can be achieved through strategic use of silylated intermediates. A catalyst system comprising Pd(OAc)2 and a biarylphosphine ligand like XPhos has been shown to be effective for the Stille coupling of aryl mesylates and tosylates with organostannanes. nih.gov

Sila-Sonogashira Reaction Variants

The Sonogashira reaction is a cornerstone of C-C bond formation, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org "Sila-Sonogashira" reactions are variants where a silylalkyne, such as trimethylsilylacetylene (B32187), is used. libretexts.org In these reactions, the silyl group can either be cleaved in situ to generate the terminal alkyne, or it can participate more directly in the catalytic cycle.

For instance, the cross-coupling of bis(trimethylsilyl)enyne with aryl iodides in a sila-Sonogashira reaction provides silylated conjugated enynes. gelest.com This demonstrates that the trimethylsilyl (B98337) group can remain intact during the coupling, yielding a silylated product that is available for further transformations. A variation of the sila-Sonogashira reaction using tetraalkynylsilane as the alkynylating agent has also been reported, proceeding efficiently with a Pd(PPh3)2Cl2/CuI catalyst system. colab.wsbohrium.com

Cycloaddition Reactions

The conjugated enyne system of 1-buten-3-yne, 4-trimethylsilyl makes it a potential substrate for various cycloaddition reactions, allowing for the rapid construction of cyclic and polycyclic structures.

The presence of the trimethylsilyl group on the alkyne can influence the reactivity and selectivity of these reactions. For example, 4-(trimethylsilyl)-3-butyn-2-one has been shown to be an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to produce functionalized indolizines. rsc.org In some cases, the reaction yields silylated adducts, demonstrating that the silyl group can be retained in the product. rsc.org

Intramolecular [4+2] cycloadditions (Diels-Alder reactions) of benzynes with conjugated enynes have been developed as a route to highly condensed polycyclic aromatic compounds. nih.gov The generation of the benzyne (B1209423) under mild conditions from an o-(trimethylsilyl)aryl triflate allows for the cycloaddition to proceed at room temperature. nih.gov This methodology could potentially be applied to substrates derived from 1-buten-3-yne, 4-trimethylsilyl.

Furthermore, silylium-ion-promoted formal (2+2) cycloadditions of allenylsilanes with internal alkynes have been reported to form methylenecyclobutenes. nih.gov While this reaction does not directly involve an enyne, it highlights the utility of silyl-substituted unsaturated systems in cycloaddition chemistry. Nickel-catalyzed [4+1] sila-cycloaddition reactions between trichlorosilanes and 1,3-dienes also provide a route to five-membered chlorosilanes, showcasing another mode of cycloaddition involving organosilanes. chemrxiv.org

The following table lists the chemical compounds mentioned in this article.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Buten-3-yne, 4-trimethylsilyl |

| Chlorodimethylsilane |

| Tris(trimethylsiloxy)silane |

| Tetrabutylammonium fluoride (TBAF) |

| Trimethylsilylacetylene |

| Tetraalkynylsilane |

| 4-(trimethylsilyl)-3-butyn-2-one |

| o-(trimethylsilyl)aryl triflate |

| Pd(OAc)2 |

| XPhos |

| Pd(PPh3)2Cl2 |

| CuI |

| [CpRuCl]4 |

[2+2+1] Cycloadditions for Heterocycle Synthesis (e.g., Pyrroles)

The [2+2+1] cycloaddition is a powerful method for constructing five-membered rings, and silylated enynes like 1-buten-3-yne, 4-trimethylsilyl are effective substrates for synthesizing substituted pyrroles. nih.gov In titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, trimethylsilyl (TMS)-protected alkynes function as selective cross-coupling partners. nih.gov The reaction of a TMS-protected alkyne with an internal alkyne and an azo-compound, catalyzed by a Ti-imido complex, can yield pentasubstituted 2-TMS-pyrroles with greater than 90% selectivity over other potential pyrrole products. nih.gov

The high selectivity is attributed to both the steric and electronic effects of the TMS group. nih.gov The regioselectivity of the TMS-alkyne insertion is likely influenced by the α-silyl effect, which stabilizes the transition state where the silyl group is on the α-carbon of the resulting metallacycle. nih.gov Furthermore, competition experiments have shown that more electron-rich TMS-protected alkynes react preferentially. nih.gov Conjugated enynes are generally tolerated in these catalytic systems, allowing for the incorporation of additional functional handles in the final pyrrole product. nih.gov The resulting 2-TMS pyrroles are valuable intermediates, as the silyl group can be further functionalized. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) also represent an efficient, one-pot strategy for synthesizing polysubstituted pyrroles from simple precursors, highlighting the importance of developing diverse synthetic routes to these heterocycles. organic-chemistry.orgrsc.org

A summary of representative substrates in Ti-catalyzed [2+2+1] pyrrole synthesis is presented below.

| Alkyne 1 (TMS-Protected) | Alkyne 2 (Internal) | Azo Compound | Catalyst System | Product | Selectivity |

| TMS-C≡C-Ph | Ph-C≡C-Ph | Ph-N=N-Ph | Ti(NMe₂)₂(NMes) | 2-TMS-1,3,4,5-tetraphenylpyrrole | >90% |

| TMS-C≡C-Et | Et-C≡C-Et | Ph-N=N-Ph | Ti(NMe₂)₂(NMes) | 2-TMS-1-phenyl-3,4,5-triethylpyrrole | High |

| 1-Buten-3-yne, 4-trimethylsilyl | Ph-C≡C-Ph | Ph-N=N-Ph | Ti(NMe₂)₂(NMes) | 2-TMS-3,4-diphenyl-5-vinyl-1-phenylpyrrole | Tolerated |

Data synthesized from principles described in source nih.gov.

Diels-Alder Cyclizations and Formation of Aromatic Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Silyl-substituted dienes are frequently employed in these reactions. rsc.org While 1-buten-3-yne, 4-trimethylsilyl is an enyne, its derivatives or reaction intermediates can participate in Diels-Alder chemistry. For instance, an intermediate diene formed from the enyne could be trapped in a subsequent [4+2] cycloaddition. researchgate.net

The trimethylsilyl group can exert a significant steric effect, influencing the stereochemical outcome of the cyclization. e-bookshelf.de In intramolecular Diels-Alder (IMDA) reactions, silyl groups have been used to direct the facial selectivity of the dienophile's approach to the diene. nsf.govnih.gov The rigidity of silacycle tethers, for example, can enforce a specific approach, leading to a single diastereomer. nsf.govnih.gov Following the cycloaddition, the resulting cyclohexene derivative can sometimes be aromatized, depending on the substitution pattern and reaction conditions, providing a route to substituted aromatic systems. The elimination of substituents or subsequent oxidation can drive the formation of the stable aromatic ring. In some systems, a thermally generated aryne can engage in either an aromatic ene reaction or a competing Diels-Alder cycloaddition. nih.gov

Other Cycloaddition Pathways

Beyond the well-known [2+2+1] and [4+2] cycloadditions, silylated enynes can participate in other cyclization pathways. These reactions expand the synthetic utility of molecules like 1-buten-3-yne, 4-trimethylsilyl for creating diverse molecular architectures.

Notable alternative pathways include:

Radical Addition and Cyclization: Enynes are suitable substrates for cascade reactions involving the radical addition to one of the unsaturated bonds, followed by an intramolecular cyclization onto the remaining π-system. This approach allows for the efficient assembly of difunctionalized cyclic compounds. mdpi.com

Reductive Coupling: In the presence of rhodium catalysts and hydrogen, conjugated enynes and diynes can undergo reductive coupling with imines. nih.gov This process involves the formation of new carbon-carbon bonds and results in unsaturated α-amino acid esters with high regio- and stereocontrol. nih.gov Mechanistic studies involving deuterium labeling suggest a pathway involving the oxidative coupling of the alkyne and imine, followed by hydrogenolytic cleavage of the resulting metallacycle. nih.gov

[5+2] Cycloadditions: Silyl-substituted alkynes can serve as two-carbon components in metal-catalyzed [5+2] cycloadditions with partners like vinylcyclopropanes. The resulting cycloadduct can then undergo further transformations, such as a Peterson elimination, to generate a new reactive diene in situ. researchgate.net

Carbometallation and Carbolithiation Reactions of Silylated Enynes and Diynes

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a key method for carbon-carbon bond formation. Organolithium reagents, due to the highly polar nature of the C-Li bond, are potent nucleophiles and strong bases widely used in these transformations. wikipedia.orgyoutube.com

The carbometallation of silylated diynes has been studied in detail. For example, the reaction of 1,4-bis(trimethylsilyl)-1,3-butadiyne with trimethylaluminium in the presence of a bis(cyclopentadienyl)zirconium dichloride catalyst affords (E)-2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-yne selectively. oup.com This product is a close analogue of 1-buten-3-yne, 4-trimethylsilyl. The intermediate organoaluminium compound can be trapped with various electrophiles (e.g., D₂O, NBS, acetyl chloride) to install different functional groups at the C-1 position. oup.com

Carbolithiation reactions involve the addition of organolithium compounds across double or triple bonds. wikipedia.org This process is fundamental to anionic polymerization and the synthesis of various heterocyclic and carbocyclic systems via intramolecular pathways. wikipedia.org The reaction of organolithium reagents with silylated enynes can proceed via nucleophilic addition to the alkyne or alkene, with the regioselectivity influenced by the substitution pattern and reaction conditions.

| Substrate | Organometallic Reagent | Catalyst | Product | Reference |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | Trimethylaluminium | Cp₂ZrCl₂ | (E)-2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-yne | oup.com |

| 1,4-bis(trimethylsilyl)-1,3-butadiyne | Trimethylaluminium | Cp₂VCl₂ | (Z)-1,2-dimethyl-1,4-bis(trimethylsilyl)-1-buten-3-yne | oup.com |

Functionalization and Derivatization via the Trimethylsilyl Group

The trimethylsilyl group is not merely a passive substituent; it serves as a versatile functional handle that enables further synthetic transformations. It can be removed to regenerate a terminal alkyne or replaced with various electrophiles.

The trimethylsilyl group is one of the most common protecting groups for terminal alkynes due to its stability and ease of removal. ccspublishing.org.cnccspublishing.org.cn Protiodesilylation is the process of cleaving the C-Si bond and replacing it with a C-H bond, thereby regenerating the parent terminal alkyne. gelest.com This transformation is crucial in multi-step syntheses where the acidic proton of a terminal alkyne would interfere with preceding steps. gelest.com

The reaction can be accomplished under mild conditions, making it compatible with a wide range of functional groups. gelest.comnih.gov Common reagents for this purpose include potassium carbonate in methanol (K₂CO₃/MeOH) or fluoride ion sources like tetrabutylammonium fluoride (TBAF) in THF. gelest.comnih.gov The choice of reagent can allow for selective deprotection; for instance, a TMS group can often be removed in the presence of a bulkier triisopropylsilyl (TIPS) group. gelest.com

Common Conditions for Protiodesilylation:

TBAF in THF: A widely used method for removing various silyl groups. gelest.comnih.gov

K₂CO₃ in Methanol: A mild and economical option, particularly for TMS-alkynes. gelest.comnih.gov

AgNO₃ in aqueous acetone: Another effective condition for TMS group removal. nih.gov

The carbon-silicon bond in alkynyl and vinyl silanes can be cleaved by electrophiles, allowing for the direct installation of a variety of functional groups in a regioselective manner. wikipedia.org This electrophilic substitution provides a powerful alternative to reactions involving organometallic intermediates. nih.gov

The silyl group in systems like 1-buten-3-yne, 4-trimethylsilyl activates the adjacent carbon atom toward electrophilic attack. A range of electrophilic substitution reactions are possible:

Halogenation: Silyl-protected alkynes can undergo electrophilic iodination and bromination. ucl.ac.uk Reagents like N-bromosuccinimide (NBS) can replace the TMS group, as seen in the bromination of 2-TMS-pyrroles to provide a versatile handle for further functionalization. nih.gov

Acylation: In the presence of a Lewis acid, acyl chlorides can react with silylalkynes to introduce an acyl group, forming ynones. nih.gov

General Electrophilic Substitution: The reaction is a general process where an electrophile (E+) displaces the silyl group. wikipedia.org The mechanism involves the attack of the π-electrons of the multiple bond on the electrophile, often leading to a stabilized cationic intermediate, followed by the loss of the silyl group.

This reactivity is particularly useful after the silylated enyne has been incorporated into a more complex molecule, such as through a cycloaddition reaction. For instance, the TMS group on a pyrrole ring formed from a [2+2+1] cycloaddition can be readily replaced via electrophilic aromatic substitution, demonstrating the utility of the silyl group as a directing group that can later be converted into another functionality. nih.gov

Polymerization Mechanisms of 1-Buten-3-yne, 4-trimethylsilyl

The polymerization of 1-buten-3-yne, 4-trimethylsilyl, a monomer also known as 4-trimethylsilyl-1-buten-3-yne (MVA-Si), has been investigated through different mechanistic pathways. These studies aim to synthesize poly(vinylacetylene) with a high molecular weight by using the trimethylsilyl group as a protective shield for the acidic acetylene proton, which is later removed. The primary methods explored include anionic living polymerization and thermally initiated radical polymerization, with the outcomes significantly influenced by side reactions such as acetylene-allene rearrangements.

Anionic Living Polymerization: Initiators, Controlled Molecular Weights, and Microstructure

Anionic polymerization of 1-buten-3-yne, 4-trimethylsilyl has demonstrated characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and defined microstructures. researchgate.net The choice of initiator and solvent plays a crucial role in directing the polymerization process and determining the final properties of the polymer.

Initiators and Controlled Molecular Weights

The living nature of this polymerization is evidenced by the ability to produce polymers with molecular weights that can be predetermined by the ratio of monomer to initiator concentration ([M]/[I]) and narrow molecular weight distributions (MWD). researchgate.net One effective initiator for this process is sec-butyllithium (B1581126). When the polymerization is conducted in heptane (B126788) at 40°C for one hour using sec-butyllithium, polymers with controlled molecular weights and narrow MWDs are successfully obtained. researchgate.net However, at higher molecular weights, a slight broadening of the distribution has been observed. researchgate.net For similar monomers, initiator systems like n-butyllithium/sparteine have also been utilized, achieving quantitative yields and relatively narrow MWDs (M/M < 1.2), further supporting the living character of the polymerization. researchgate.net

| Initiator | Solvent | Temperature | Molecular Weight Control | Molecular Weight Distribution (MWD) | Polymer Microstructure |

|---|---|---|---|---|---|

| sec-Butyllithium | Heptane | 40°C | Controlled by [M]/[I] ratio | Narrow | Mixture of 1,2- and 1,4-adducts |

| sec-Butyllithium | Tetrahydrofuran (THF) | Not Specified | Controlled | Not Specified | 1,2-adducts only |

| n-Butyllithium/Sparteine | Tetrahydrofuran (THF) | -78°C | Controlled by [M]/[I] ratio | Relatively Narrow (Mw/Mn < 1.2) | Mixture of 1,2- and 1,4-adducts |

Microstructure

The microstructure of the resulting polymer is highly dependent on the solvent used during polymerization. researchgate.net

In a nonpolar solvent like heptane , the polymer's microstructure consists of a combination of 1,2- and 1,4-adducts . researchgate.net

Conversely, when the polymerization is carried out in a polar solvent such as tetrahydrofuran (THF) , the resulting polymer contains no 1,4-structure , indicating that propagation proceeds exclusively through the vinyl group (1,2-addition). researchgate.net

A notable side reaction can occur during polymerization in heptane, which involves the isomerization of the active chain end. This happens via a proton transfer from one of the silyl methyl groups. The subsequent reinitiation by the newly formed silyl methylene anion leads to the incorporation of ethynylsilyl groups into the main polymer chain. This side reaction can result in a polymer with a broad molecular weight distribution upon desilylation. researchgate.net

Thermally Initiated Radical Polymerization

Attempts to polymerize 1-buten-3-yne, 4-trimethylsilyl through thermally initiated radical polymerization have been made, but this method has not proven effective for producing high molecular weight polymers. researchgate.net This limitation is attributed to the prevalence of transfer reactions that hinder the growth of long polymer chains. researchgate.net These transfer reactions are believed to be facilitated by acetylene-allene rearrangements within the monomer or the propagating radical. researchgate.net While thermal self-initiation can occur in various vinyl monomers at high temperatures, for 1-buten-3-yne, 4-trimethylsilyl, this pathway does not yield the desired high molecular weight product. researchgate.netmdpi.comresearchgate.net

Role of Acetylene-Allene Rearrangements in Polymerization Pathways

The difficulty in achieving high molecular weight polymers of 1-buten-3-yne, 4-trimethylsilyl via both anionic and thermally initiated radical polymerization has been largely explained by the occurrence of acetylene-allene rearrangements. researchgate.net This prototropic isomerization is a known reaction in propargyl systems and can lead to chain-terminating transfer reactions during polymerization. researchgate.netisu.ru

The rearrangement involves the migration of a proton, converting the terminal acetylene structure into a more stable conjugated allene or an internal acetylene. This process can create species that act as chain transfer agents, effectively stopping the propagation of a growing polymer chain and thus limiting the final molecular weight of the polymer. researchgate.net While this rearrangement is a significant obstacle at typical polymerization temperatures, it has been noted that at low temperatures where transfer reactions are suppressed, the monomer can undergo a self-initiated polymerization to produce an ultra-high molecular weight polymer. researchgate.net

The Role of the Trimethylsilyl Group in the Chemistry of 1 Buten 3 Yne,4 Trimethylsilyl

Protecting Group Utility for Terminal C≡C–H Bonds

A primary and widely utilized function of the trimethylsilyl (B98337) group is the protection of the acidic proton of terminal alkynes. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn In the absence of the TMS group, the parent compound, 1-buten-3-yne (B1197963), possesses a reactive C≡C–H bond. This acidic proton can interfere with a wide range of reactions, particularly those involving organometallic reagents or strong bases, leading to unwanted deprotonation and side reactions.

By replacing the acidic hydrogen with a TMS group, the terminal alkyne is effectively "capped," rendering it inert to such conditions. thieme-connect.com This protection strategy is fundamental in multi-step syntheses, allowing for chemical modifications on other parts of the molecule, such as the vinyl group, without disturbing the alkyne terminus. nih.gov For example, this protection is crucial for performing Sonogashira coupling reactions at other positions in a molecule, as the TMS group prevents the alkyne from participating in the coupling. nih.gov

A key advantage of the TMS group is that it can be introduced and removed under relatively mild conditions. ccspublishing.org.cn The removal, or deprotection, is typically achieved through protiodesilylation. This process can be accomplished using various reagents, with fluoride (B91410) ions (e.g., from tetra-n-butylammonium fluoride, TBAF) or basic conditions (e.g., potassium carbonate in methanol) being the most common. gelest.com This facile removal allows the reactive terminal alkyne to be regenerated at a desired stage in a synthetic sequence, making the TMS group an ideal temporary protecting agent. nih.gov

| Deprotection Reagent | Typical Conditions | Selectivity Note | Reference |

|---|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | TBAF in THF | Effective for most trialkylsilyl groups, including sterically hindered ones. | gelest.com |

| Potassium Carbonate/Methanol | K₂CO₃/MeOH | A milder condition, often used for less hindered TMS groups. | gelest.com |

| Potassium Fluoride/Crown Ether | KF/18-crown-6 | Used for selective deprotection in the presence of other silyl (B83357) groups. | ccspublishing.org.cn |

Influence on Regio- and Stereochemical Outcomes of Reactions

The trimethylsilyl group exerts significant control over the regioselectivity and stereoselectivity of reactions involving the enyne system, due to both steric and electronic effects. thieme-connect.comnih.gov Its substantial size can sterically hinder the approach of reagents to the adjacent alkyne, directing them to attack the less hindered vinyl group or to approach from a specific trajectory.

Electronically, the TMS group influences reaction outcomes through effects like the α-silyl and β-silyl effects. The α-silyl effect refers to the stabilization of a partial negative charge on the carbon atom directly attached to the silicon (the α-carbon). nih.gov In contrast, the β-silyl effect involves the stabilization of a positive charge (a carbocation) on the carbon atom beta to the silicon. gelest.com

This electronic influence is evident in various transformations:

Cycloaddition Reactions: In Ni-catalyzed [4+2] cycloadditions with azetidin-3-ones, (trimethylsilyl)acetylene derivatives show reversed regioselectivity compared to their tert-butyl analogues, highlighting the unique electronic role of the silyl group. nih.gov In [2+2+2] cyclizations, the TMS group can dictate the regioselectivity, directing its own position in the newly formed ring. nih.gov

Additions to the Triple Bond: The addition of reagents like ICl to ethynylsilanes proceeds with opposite diastereoselectivity compared to the corresponding terminal alkyne, a result attributed to the β-silyl effect stabilizing a cationic intermediate. gelest.com Similarly, in hydroalumination reactions, the silyl group directs the placement of aluminum, which in turn controls the stereochemistry of subsequent steps. nih.gov

Hydrosilylation: In the hydrosilylation of 1,4-bis(trimethylsilyl)butadiyne, the initial addition occurs regioselectively with hydrogen adding to C(1) and silicon to C(2). The TMS group's presence influences the outcome of a second hydrosilylation, leading to either butadiene or allene (B1206475) derivatives depending on the catalyst and conditions. oup.com

| Reaction Type | Influence of TMS Group | Observed Outcome | Reference |

|---|---|---|---|

| Iodochlorination | β-silyl effect stabilizes β-cationic intermediate | Opposite diastereoselectivity compared to terminal alkyne | gelest.com |

| Ni-catalyzed [4+2] Cycloaddition | Electronic and steric effects | Reversed regioselectivity compared to tert-butyl analogues | nih.gov |

| Ti-catalyzed [2+2+1] Pyrrole (B145914) Synthesis | α-silyl effect stabilizes δ- buildup during insertion | Favors metallacycle placing SiMe₃ on the α-carbon | nih.gov |

| Decyanative Cyclization | Directing group effect | High regioselectivity, placing the TMS group at the 4-position of the resulting quinolone | nih.gov |

Enhancement of Stability in Alkynyl Systems

The trimethylsilyl group is known to enhance the thermal stability of alkynyl systems. thieme-connect.com For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne is noted for its excellent thermal stability compared to the highly sensitive parent buta-1,3-diyne. nih.gov This stabilizing effect can be attributed to the strong, relatively non-polar C-Si bond and the ability of the silicon atom to participate in hyperconjugation, delocalizing electron density within the π-system. This increased stability makes 1-Buten-3-yne, 4-trimethylsilyl a more manageable and safer surrogate for its volatile and potentially explosive non-silylated counterpart in various synthetic applications, particularly those requiring elevated temperatures. ruben-group.de

Facilitation of Reaction Pathways and Intermediate Generation

Beyond protection and steric/electronic guidance, the TMS group can actively facilitate unique reaction pathways and enable the generation of specific reactive intermediates. Its presence can be essential for a reaction to proceed or for achieving a desired transformation that is not possible with the parent alkyne.

Enabling Reactions: In certain nickel-catalyzed reactions with phthalimides, the presence of a TMS group on the alkyne is necessary for the reaction to occur; dialkylacetylenes fail to react under the same conditions. gelest.com This suggests the TMS group is involved in a key step of the catalytic cycle.

Intermediate Generation: The TMS group can facilitate the formation of intermediates that drive subsequent reactions. In one documented case, the presence of a TMS group facilitated the generation of an azomethine ylide, which then underwent further cyclization. nih.gov In other reactions, the TMS group directs an initial addition, creating a vinylsilane intermediate. thieme-connect.com This vinylsilane is itself a versatile functional group that can undergo further stereospecific transformations, such as protiodesilylation to an alkene, oxidation to a ketone, or halodesilylation to a vinyl halide. nih.gov

Sila-Sonogashira Reactions: While the TMS group typically protects the alkyne during a Sonogashira coupling, modified conditions can activate the C-Si bond itself to participate in a "sila-Sonogashira" type reaction. This provides an alternative pathway to a two-step deprotection/coupling sequence. thieme-connect.com

This ability to enable reactions and generate versatile intermediates makes the TMS group a powerful tool for expanding the synthetic utility of the 1-buten-3-yne framework.

Applications of 1 Buten 3 Yne,4 Trimethylsilyl in Advanced Organic Synthesis

As a Versatile Synthetic Building Block and Intermediate

1-Buten-3-yne (B1197963), 4-trimethylsilyl is widely recognized as a fundamental building block for constructing more complex molecular architectures. mdpi.com Its high reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The trimethylsilyl (B98337) group provides steric protection and can be selectively removed (protodesilylation) under mild conditions to reveal a terminal alkyne, or it can be used to direct the regioselectivity of certain reactions. thieme-connect.com

The compound and its derivatives serve as key intermediates in numerous synthetic pathways. For instance, (E)-1,2,4-trisilylbut-1-en-3-ynes, which can be synthesized from the related precursor 1,4-bis(trimethylsilyl)buta-1,3-diyne, are themselves multifunctional building blocks. nih.gov These intermediates can undergo a variety of subsequent reactions, including protodesilylation, halodesilylation, and palladium-based cross-coupling reactions, to generate a diverse array of substituted buta-1,3-dienes and other conjugated systems. nih.govnih.gov This versatility makes silyl-protected butenynes crucial for the stepwise construction of complex organic molecules. The sila-Sonogashira reaction, for example, utilizes bis(trimethylsilyl)enyne intermediates to couple with aryl iodides, forming silylated conjugated enynes. researchgate.net

Below is a table summarizing key synthetic transformations where 1-buten-3-yne, 4-trimethylsilyl and its close derivatives act as foundational building blocks.

| Reaction Type | Reactant/Intermediate | Key Reagents/Catalyst | Resulting Product Class | Reference |

|---|---|---|---|---|

| Hydrosilylation | 1,4-bis(trimethylsilyl)buta-1,3-diyne | Pt(PPh₃)₄ or Pt₂(dvs)₃, HSiR₃ | (E)-1,2,4-trisilylbut-1-en-3-ynes | nih.govnih.gov |

| Carbometallation | 1,4-bis(trimethylsilyl)buta-1,3-diyne | (CH₃)₃Al, Cp₂ZrCl₂ | (E)-2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes | dntb.gov.ua |

| Sila-Sonogashira Coupling | bis(trimethylsilyl)enyne | Aryl Iodides, Pd Catalyst | Silylated Conjugated Enynes | researchgate.net |

| Sonogashira Coupling | (Z)-1-bromo-4-(trimethylsilyl)-1-buten-3-yne | Terminal Alkynes, CuI, Pd(PPh₃)₄ | Dienynes | mdpi.com |

| Halodesilylation | (E)-1,2,4-trisilylbut-1-en-3-ynes | I₂, ICl | Halogenated Silyl-Butadienes | nih.gov |

Strategies in Complex Natural Product Total Synthesis

The enyne motif is a cornerstone of many biologically active natural products, including polyacetylenes, enediyne antitumor antibiotics, and various marine natural products. researchgate.netacs.org Consequently, 1-buten-3-yne, 4-trimethylsilyl and its derivatives are strategically important starting materials in the total synthesis of these complex molecules. molaid.com The silyl (B83357) group allows for controlled, sequential reactions, which is essential when building intricate carbon skeletons.

A notable example is the synthesis of the polyacetylenic natural product (±)-falcarinol. dntb.gov.ua A key step in one synthetic route involves the condensation reaction between 1,4-bis(trimethylsilyl)butadiyne and acrolein to form a crucial alcohol intermediate, which is then elaborated to the final natural product. researchgate.net Similarly, the total synthesis of notoincisol A, a polyeneyne with anti-inflammatory properties, employed a hydroxylated analogue, 5-(trimethylsilyl)pent-1-en-4-yn-3-ol, as a key chiral building block. acs.org

Furthermore, silyl-protected enynones serve as precursors in enyne metathesis reactions to build complex cyclic systems. For example, the synthesis of the marine natural product aspergillide-C utilized a silyl-protected enynone to construct a key diene intermediate via enyne metathesis. rsc.org The synthesis of enediyne prodrugs, inspired by potent natural antitumor agents like calicheamicin, also relies on synthetic strategies that build the core ring structure using functionalized alkyne building blocks where silyl protection is a common tactic. nih.govu-tokyo.ac.jp

The table below highlights the application of silyl-enyne building blocks in the synthesis of specific natural products.

| Natural Product | Key Silyl-Enyne Building Block | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Falcarinol | 1,4-bis(trimethylsilyl)butadiyne | Condensation with acrolein, sequential functionalization | dntb.gov.uaresearchgate.net |

| Notoincisol A | 5-(trimethylsilyl)pent-1-en-4-yn-3-ol | Lipase-mediated kinetic resolution and coupling | acs.org |

| Aspergillide-C | Silyl-protected enynone | Enyne metathesis | rsc.org |

| Enediyne Prodrugs | (E)-3-acyloxy-4-(arylmethylidene)cyclodeca-1,5-diynes | Intramolecular Sonogashira cross-coupling | nih.gov |

| Marine Cyclic Ethers | Protected enyne fragments (e.g., 28) | Homologation and cyclization | thieme-connect.com |

Precursors for Novel Polymeric Architectures and Dendronized Materials

The reactive nature of the enyne functionality in 1-buten-3-yne, 4-trimethylsilyl makes it an excellent monomer for creating advanced polymeric materials. High molecular weight poly(4-trimethylsilyl-1-buten-3-yne) has been successfully synthesized. researchgate.net Anionic polymerization of this monomer and its derivatives has been shown to be a viable method for producing well-defined polymers. dntb.gov.uaresearchgate.net The resulting polymers, which contain conjugated backbones and silicon-containing side groups, are of interest for their potential optoelectronic properties. Current time information in Bangalore, IN.

Beyond linear polymers, the terminal alkyne (accessible after desilylation) is a perfect functional handle for creating more complex, branched architectures like dendrimers. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and orthogonal method for covalently linking molecules. Silyl-protected alkynes are frequently used as precursors in these schemes; the TMS group is removed just before the click reaction with an azide-functionalized molecule. This strategy allows for the precise, layer-by-layer construction of dendrimers and other dendronized materials, where macromolecules are appended to a core or branch structure in a controlled fashion.

The following table summarizes the use of 1-buten-3-yne, 4-trimethylsilyl as a precursor in materials science.

| Material Architecture | Synthetic Method | Role of Silyl-Butenyne | Potential Application | Reference |

|---|---|---|---|---|

| Linear Polymer | Anionic Polymerization | Monomer (4-trimethylsilyl-1-buten-3-yne) | Conducting polymers, Optoelectronics | researchgate.netresearchgate.netCurrent time information in Bangalore, IN. |

| Dendrimers | Convergent/Divergent Synthesis via Click Chemistry (CuAAC) | Alkyne-functionalized branch or macromolecule precursor | Drug delivery, Nanotechnology | |

| Dendronized Polymers | Sequential Click Chemistry | Heterotrifunctional alkyne-diene branch point precursor | Complex material architectures | |

| Silicon-containing Polymers | Various polymerization techniques | Silicon-incorporating monomer | Advanced materials with tailored properties | Current time information in Bangalore, IN. |

Synthesis of Specialized Organic Compounds and Heterocycles

The unique reactivity of 1-buten-3-yne, 4-trimethylsilyl is harnessed for the synthesis of a wide range of specialized organic molecules, including functionalized dienes, trienes, and various heterocyclic systems. The ability to selectively manipulate either the alkene or the silyl-protected alkyne portion of the molecule is key to its utility.

One of the most powerful applications is in cycloaddition reactions. After removal of the TMS group, the resulting terminal alkyne is a prime substrate for the copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), leading to the highly reliable and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is a cornerstone of click chemistry and is widely used to link different molecular fragments. Other cyclization reactions are also prevalent; for example, alkynylsilanes can react with compounds like 2-formylphenylboronic acid under rhodium catalysis to produce silylated indenols. researchgate.net

Furthermore, derivatives such as (Z)-1-bromo-4-trimethylsilyl-1-buten-3-yne are versatile intermediates for stereospecific synthesis. mdpi.com Through Suzuki coupling, these bromo-enynes can be converted into (E,Z,E)-1,3,5-trienes, while Sonogashira coupling yields conjugated dienynes. mdpi.com These highly conjugated systems are important structural motifs in materials science and medicinal chemistry.

The table below provides examples of specialized compounds synthesized using 1-buten-3-yne, 4-trimethylsilyl or its immediate derivatives.

| Reaction Type | Derivative/Reagent | Resulting Compound/Heterocycle | Reference |

|---|---|---|---|

| [3+2] Cycloaddition (CuAAC) | Terminal alkyne (post-desilylation) + Organic Azide | 1,4-disubstituted 1,2,3-triazoles | researchgate.net |

| Rhodium-catalyzed Cyclization | 1,4-Bis(trimethylsilyl)buta-1,3-diyne + 2-formylphenylboronic acid | Substituted Enynes (e.g., 92) | researchgate.net |

| Decarbonylative Cyclization | 1-(trimethylsilyl)prop-1-yne + Thioisatin | 4H-Benzothiopyran-4-ones | researchgate.net |

| Suzuki Coupling | (Z)-1-bromo-4-trimethylsilyl-1-buten-3-yne | (E,Z,E)-1,3,5-trienes | mdpi.com |

| Sonogashira Coupling | (Z)-1-bromo-4-trimethylsilyl-1-buten-3-yne | Dienynes | mdpi.com |

Advanced Characterization and Computational Studies of 1 Buten 3 Yne,4 Trimethylsilyl and Its Derivatives

Spectroscopic Analysis in Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable tools for the structural confirmation of 1-Buten-3-yne (B1197963), 4-trimethylsilyl and its derivatives, as well as for elucidating the mechanisms of reactions in which they participate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular framework and the nature of chemical bonds within these compounds.

In the context of structural confirmation, NMR spectroscopy is paramount. The ¹H NMR spectrum of a 1-Buten-3-yne, 4-trimethylsilyl derivative would show characteristic signals for the trimethylsilyl (B98337) (TMS) group, typically a sharp singlet at approximately 0 ppm. wikipedia.org The protons on the butenyne backbone would exhibit distinct chemical shifts and coupling patterns depending on their electronic environment and spatial relationship to neighboring protons and the silyl (B83357) group. libretexts.org Similarly, ¹³C NMR spectroscopy provides a peak for each chemically distinct carbon atom, allowing for a complete mapping of the carbon skeleton. libretexts.org

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. vaia.compressbooks.pub For 1-Buten-3-yne, 4-trimethylsilyl, key absorption bands would include those for the C≡C triple bond (around 2100–2200 cm⁻¹), the C=C double bond, and the C-H bonds of the vinyl and TMS groups. pressbooks.pub The exact position of these bands can be influenced by the substitution pattern and conjugation within the molecule.

Spectroscopic analysis is also crucial for mechanistic studies. For instance, in the ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne, NMR spectroscopy was used to identify the catalytic intermediates, providing insight into the reaction pathway. acs.org By monitoring the changes in the spectra over time, researchers can track the formation of products and intermediates, helping to piece together the reaction mechanism. nih.gov For example, the formation of different isomers can be followed, and their structures can be assigned based on the analysis of coupling constants and chemical shifts in their NMR spectra. acs.org

Table 1: Representative Spectroscopic Data for Substituted Butenynes

| Compound/Fragment | Spectroscopic Technique | Characteristic Signal/Band | Reference |

| Trimethylsilyl (TMS) Group | ¹H NMR | ~0.07 ppm (in CDCl₃) | wikipedia.org |

| Terminal Alkyne (≡C-H) | IR | ~3300 cm⁻¹ | pressbooks.pub |

| Internal Alkyne (C≡C) | IR | 2100–2200 cm⁻¹ | pressbooks.pub |

| Alkene (=C-H) | IR | 3000–3100 cm⁻¹ | pressbooks.pub |

| Alkane (C-H) | IR | ~2900 cm⁻¹ | pressbooks.pub |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms and predicting the selectivity of reactions involving 1-Buten-3-yne, 4-trimethylsilyl and its derivatives. researchgate.netnih.govnih.gov DFT calculations allow for the modeling of transition states and the determination of activation energies, providing a quantitative understanding of reaction pathways.

For example, in the context of cycloaddition reactions, DFT can be used to analyze the frontier molecular orbitals (FMOs) of the reactants. The localization of the Highest Occupied Molecular Orbital (HOMO) on the alkyne portion of 1-Buten-3-yne, 4-trimethylsilyl would suggest its role as a nucleophilic site in certain reactions. Furthermore, DFT calculations can elucidate the factors governing regioselectivity and stereoselectivity. In reactions where multiple products are possible, DFT can predict the most likely outcome by comparing the energies of the different transition states leading to each product. arxiv.orgresearchgate.net

Mechanistic studies of transition metal-catalyzed reactions, such as hydrosilation or coupling reactions, have also benefited from DFT analysis. mdpi.comresearchgate.net These calculations can map out the entire catalytic cycle, identifying key intermediates and transition states. researchgate.net This level of detail helps in understanding how the catalyst, substrate, and reagents interact to produce the final products and can explain observed selectivities. dicp.ac.cn For instance, DFT studies on the ruthenium-catalyzed hydrosilation of a related silyl-butenyne helped to rationalize the formation of various product isomers. acs.org

Ab Initio Molecular Orbital Calculations for Energetics and Geometries

Ab initio molecular orbital calculations provide a fundamental approach to determining the electronic structure, energetics, and geometries of molecules like 1-Buten-3-yne, 4-trimethylsilyl without relying on empirical parameters. unc.edu These methods, based on the principles of quantum mechanics, can be used to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations are particularly useful for studying the conformational preferences of flexible molecules and for determining the relative energies of different isomers. For example, ab initio calculations could be used to compare the stability of different rotational conformers of 1-Buten-3-yne, 4-trimethylsilyl or to determine the energy difference between cis and trans isomers of its derivatives.